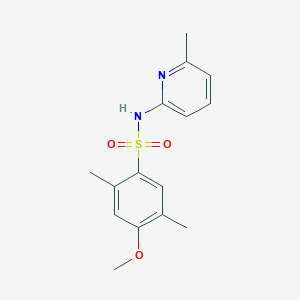

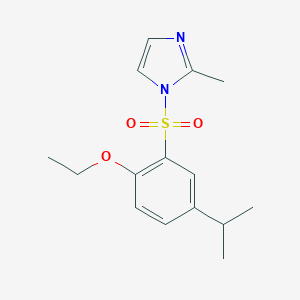

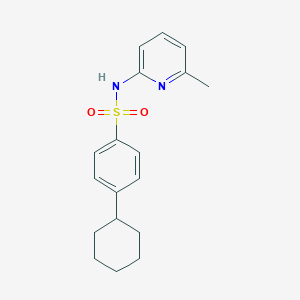

![molecular formula C15H22N2O5S B512987 1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine CAS No. 941263-82-7](/img/structure/B512987.png)

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine, also known as TAK-679, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the serotonin 5-HT1B receptor, which plays an important role in regulating mood, anxiety, and other physiological processes.

Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound can be used as a precursor for synthesizing various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant, showcasing the compound’s versatility in drug development .

Organometallic Reactions

The benzylic position of the compound can undergo various organometallic reactions, which are crucial in the synthesis of complex molecules. For instance, it can participate in Suzuki, Stille, and cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in pharmaceuticals .

Free Radical Reactions

The compound can be involved in free radical reactions, particularly at the benzylic position. This includes reactions with N-bromosuccinimide (NBS) for bromination, which is a common step in the modification of pharmaceutical compounds to alter their properties or increase their activity .

Nucleophilic Substitution Reactions

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine can undergo SN1 and SN2 nucleophilic substitution reactions. These reactions are fundamental in medicinal chemistry for introducing various functional groups that can enhance the biological activity of a compound .

Aza-Michael Addition

The compound can be used in aza-Michael addition reactions, which are a type of conjugate addition where an amine acts as the nucleophile. This reaction is significant in the synthesis of cyclic compounds and is often employed in the creation of new drugs .

Solid-Phase Synthesis

Solid-phase synthesis techniques can be applied to this compound for the rapid generation of a library of derivatives. This method is highly beneficial in drug discovery for screening a wide array of compounds in a short period .

Photocatalytic Synthesis

Photocatalytic methods can be utilized with this compound to synthesize piperazine derivatives under mild conditions. This green chemistry approach is advantageous for its environmental benefits and potential in sustainable pharmaceutical manufacturing .

Cyclization Reactions

Cyclization reactions are another application where this compound can be used to form protected piperazines. These reactions are essential in the synthesis of complex cyclic structures that are commonly found in bioactive molecules .

Mécanisme D'action

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The interaction of piperazine derivatives with their targets often results in significant changes in cellular processes .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to their wide range of biological and pharmaceutical activity .

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-11-9-14(22-4)15(10-13(11)21-3)23(19,20)17-7-5-16(6-8-17)12(2)18/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHINXUXHCPTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

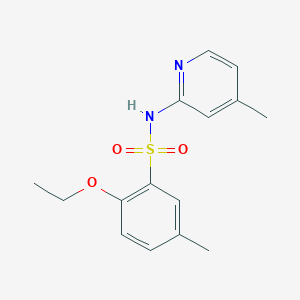

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)

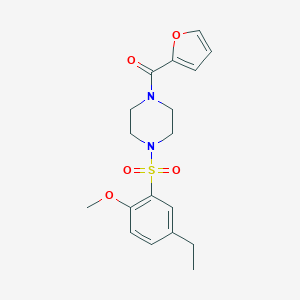

![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)

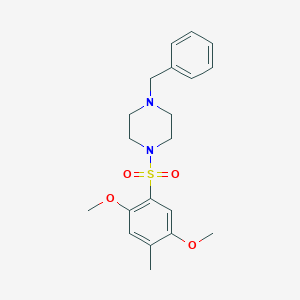

![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)